molecular formula C24H22N2O3 B12027777 4-(Allyloxy)-N'-(3-(benzyloxy)benzylidene)benzohydrazide CAS No. 767302-71-6

4-(Allyloxy)-N'-(3-(benzyloxy)benzylidene)benzohydrazide

Cat. No.: B12027777
CAS No.: 767302-71-6
M. Wt: 386.4 g/mol
InChI Key: DNSWHGJRWCJCNW-KOEQRZSOSA-N
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Description

4-(Allyloxy)-N’-(3-(benzyloxy)benzylidene)benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-N’-(3-(benzyloxy)benzylidene)benzohydrazide typically involves the reaction of 4-(allyloxy)benzohydrazide with 3-(benzyloxy)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-N’-(3-(benzyloxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The allyloxy and benzyloxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-(Allyloxy)-N’-(3-(benzyloxy)benzylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-N’-(3-(benzyloxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Allyloxy)-N’-(3-(benzyloxy)benzylidene)benzohydrazide is unique due to its specific combination of allyloxy and benzyloxy groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with cellular membranes sets it apart from other similar compounds.

Properties

CAS No.

767302-71-6

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C24H22N2O3/c1-2-15-28-22-13-11-21(12-14-22)24(27)26-25-17-20-9-6-10-23(16-20)29-18-19-7-4-3-5-8-19/h2-14,16-17H,1,15,18H2,(H,26,27)/b25-17+

InChI Key

DNSWHGJRWCJCNW-KOEQRZSOSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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